molecular formula C14H20O B3426050 2,2,2-Triethylacetophenone CAS No. 50390-35-7

2,2,2-Triethylacetophenone

Cat. No. B3426050
CAS RN: 50390-35-7
M. Wt: 204.31 g/mol
InChI Key: CTCQYOXVMDXLJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,2-Triethylacetophenone could potentially involve retrosynthetic analysis, a technique frequently used in organic synthesis . Retrosynthetic analysis involves working backward from the desired product to identify the necessary precursors and reactions .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . 2,2,2-Triethylacetophenone could be used in the synthesis of these thiophene derivatives.

Bromination Reactions

The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . 2,2,2-Triethylacetophenone could be used as a substrate in these bromination reactions.

Production of Pharmaceuticals

α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals . 2,2,2-Triethylacetophenone could be used as a starting material in the synthesis of these pharmaceuticals.

Production of Pesticides

Similar to pharmaceuticals, α-brominated products derived from bromoacetophenone also find applications in the production of pesticides . 2,2,2-Triethylacetophenone could be used in the synthesis of these pesticides.

Production of Other Chemicals

Apart from pharmaceuticals and pesticides, α-brominated products derived from bromoacetophenone are also used in the production of other chemicals . 2,2,2-Triethylacetophenone could be used as a starting material in the synthesis of these chemicals.

Experimental Teaching

The bromination reaction of carbonyl compounds is a crucial aspect of organic chemistry. This reaction, using 2,2,2-Triethylacetophenone as a substrate, could be used in experimental teaching to help students understand the principles of organic chemistry .

Mechanism of Action

Target of Action

Unfortunately, there is limited information available on the specific primary targets of 2,2,2-Triethylacetophenone. It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves extensive biochemical and molecular biology studies .

Mode of Action

Generally, a compound interacts with its targets through various mechanisms such as binding to receptors or enzymes, which can lead to a cascade of biochemical reactions resulting in a therapeutic effect

Biochemical Pathways

The specific biochemical pathways affected by 2,2,2-Triethylacetophenone are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can influence these pathways by interacting with one or more components of the pathway

Result of Action

Understanding these effects is crucial as they can provide insights into the compound’s therapeutic potential and possible side effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Safety and Hazards

While specific safety and hazard information for 2,2,2-Triethylacetophenone is not available, it’s important to note that safety data sheets provide crucial information about the potential hazards of a chemical compound, its safe handling procedures, and measures for dealing with exposure .

properties

IUPAC Name

2,2-diethyl-1-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQYOXVMDXLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Triethylacetophenone

CAS RN

50390-35-7
Record name 2,2-diethyl-1-phenylbutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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